molecular formula C6H3F3O2S B8497964 2,4,5-Trifluorobenzenesulfinic acid

2,4,5-Trifluorobenzenesulfinic acid

Cat. No.: B8497964
M. Wt: 196.15 g/mol
InChI Key: KBCRAPFNQWNZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluorobenzenesulfinic acid is a fluorinated aromatic compound that serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The presence of both the electron-withdrawing sulfinic acid group and three fluorine atoms on the benzene ring creates a unique molecular architecture that is valuable for constructing more complex molecules . Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs), where the sulfinic acid functional group can be further transformed into various sulfone or sulfonamide derivatives . The fluorine atoms are strategically placed to influence the molecule's electron distribution, potentially enhancing metabolic stability and binding affinity in target biomolecules, a common strategy in modern drug design . As a synthon, it is particularly useful in catalytic C-H activation reactions and for introducing the 2,4,5-trifluorophenyl motif into larger structures . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,4,5-trifluorobenzenesulfinic acid

InChI

InChI=1S/C6H3F3O2S/c7-3-1-5(9)6(12(10)11)2-4(3)8/h1-2H,(H,10,11)

InChI Key

KBCRAPFNQWNZPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)O)F)F

Origin of Product

United States

Synthetic Methodologies for 2,4,5 Trifluorobenzenesulfinic Acid: a Comprehensive Overview

Direct Synthesis Pathways

Direct synthesis methods for 2,4,5-trifluorobenzenesulfinic acid primarily involve the formation of the carbon-sulfur bond as a key step, starting from appropriately substituted trifluorobenzene derivatives. These pathways include the reduction of sulfonyl chlorides, oxidative methods from sulfur-containing precursors, and the insertion of sulfur dioxide into organometallic intermediates.

Reduction of 2,4,5-Trifluorobenzenesulfonyl Chlorides and Related Sulfonyl Derivatives

A common and effective method for the preparation of sulfinic acids is the reduction of the corresponding sulfonyl chlorides. In this approach, 2,4,5-trifluorobenzenesulfonyl chloride serves as the immediate precursor. The reduction can be accomplished using various reducing agents, with sodium sulfite (B76179) in an aqueous basic medium being a widely employed system. The reaction proceeds by the nucleophilic attack of the sulfite ion on the sulfonyl chloride, followed by hydrolysis to yield the sodium salt of this compound. Subsequent acidification liberates the free sulfinic acid.

A typical procedure involves dissolving the 2,4,5-trifluorobenzenesulfonyl chloride in a suitable solvent and adding it to a solution of sodium sulfite and a base, such as sodium bicarbonate, in water. The reaction is generally carried out at a controlled temperature to minimize side reactions.

ReagentConditionsProductYield (%)
Sodium sulfite, Sodium bicarbonateWater, 70-80°CSodium 2,4,5-trifluorobenzenesulfinateNot specified

This table is based on analogous procedures for other arylsulfonyl chlorides, as specific yield data for the 2,4,5-trifluoro derivative was not available in the searched literature.

Oxidative Approaches from Thioethers and Disulfides

The controlled oxidation of sulfur-containing precursors, such as thioethers (sulfides) and disulfides, presents another viable route to sulfinic acids. For the synthesis of this compound, this would involve the oxidation of 2,4,5-trifluorothiophenol or bis(2,4,5-trifluorophenyl) disulfide. A variety of oxidizing agents can be employed for this transformation, with careful control of reaction conditions being crucial to prevent over-oxidation to the corresponding sulfonic acid.

While specific examples for the 2,4,5-trifluoro derivatives are not extensively detailed in readily available literature, general methods for the oxidation of aryl disulfides to sulfinic acids often utilize reagents like hydrogen peroxide or other peroxy acids in a suitable solvent system.

Insertion Reactions Involving Sulfur Dioxide and Organometallic Reagents

The insertion of sulfur dioxide (SO₂) into a carbon-metal bond of an organometallic reagent is a powerful method for the formation of sulfinic acids. For the synthesis of this compound, this pathway typically starts with a halogenated precursor, such as 1-bromo-2,4,5-trifluorobenzene (B152817).

This precursor can be converted into an organometallic intermediate, such as a Grignard reagent (2,4,5-trifluorophenylmagnesium bromide) or an organolithium species. The subsequent reaction of this nucleophilic intermediate with sulfur dioxide gas, or a solid surrogate, leads to the formation of the corresponding metal sulfinate salt. Acidic workup then provides the desired this compound. The generation of the Grignard reagent from 1-bromo-2,4,5-trifluorobenzene and magnesium has been documented, setting the stage for this synthetic approach.

Starting MaterialReagent 1Reagent 2Intermediate
1-Bromo-2,4,5-trifluorobenzeneMagnesiumSulfur Dioxide2,4,5-Trifluorophenylmagnesium bromide

This table outlines the key reagents for a plausible synthetic route based on established organometallic chemistry.

Indirect and Derivatization Strategies

Indirect methods for the synthesis of this compound rely on the chemical modification of a pre-existing functional group on a fluorinated benzene (B151609) ring. These strategies offer alternative routes when the direct methods are not feasible or when the starting materials for these transformations are more readily accessible.

Approaches from Pre-functionalized Organofluorine Compounds

Functional Group Transformations of Substituted Fluorinated Benzene Derivatives

This approach encompasses a broad range of reactions where a substituent on a fluorinated benzene ring is transformed into a sulfinic acid group. An example could involve the diazotization of 2,4,5-trifluoroaniline, followed by a Sandmeyer-type reaction with a sulfur-containing reagent to introduce a sulfonyl chloride or a related group, which can then be reduced to the sulfinic acid as described in section 2.1.1. The synthesis of various derivatives from 1,2,4-trifluorobenzene (B1293510) provides a basis for the availability of diverse starting materials for such transformations.

Sustainable and Scalable Synthetic Techniques

The imperative to develop environmentally benign and economically viable chemical processes has driven significant innovation in the synthesis of aromatic sulfinic acids. For a highly functionalized molecule such as this compound, these considerations are paramount, aiming to minimize waste, reduce energy consumption, and enhance safety without compromising product yield or purity.

Catalytic Green Chemistry Syntheses

Catalytic processes are at the heart of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, general advancements in the synthesis of arylsulfinic acids provide a blueprint for potential green catalytic routes.

One promising approach involves the use of earth-abundant metal catalysts or even metal-free conditions to facilitate the key bond-forming reactions. For instance, the synthesis of arylsulfinic acids can be envisioned starting from the corresponding aryl halides. A green catalytic system might employ a copper or iron catalyst, which are more sustainable choices than precious metals like palladium, to couple 1-bromo-2,4,5-trifluorobenzene with a sulfinating agent.

A notable development in the broader context of sulfinic acid synthesis is the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). These solid, stable reagents are safer to handle than gaseous sulfur dioxide. A potential green synthesis of this compound could involve the palladium-catalyzed coupling of 1-iodo-2,4,5-trifluorobenzene with DABSO, followed by a simple workup to yield the desired sulfinate. sigmaaldrich.com The catalytic nature of this process would reduce the amount of metal required, and the use of a solid SO₂ source improves operational safety.

Furthermore, catalyst-free radical fluorination of sulfonyl hydrazides has been developed for the synthesis of sulfonyl fluorides in water, representing a highly environmentally benign method. rsc.org Although this produces a sulfonyl fluoride (B91410) rather than a sulfinic acid, it highlights the potential for radical-based, catalyst-free approaches in the synthesis of fluorinated sulfur compounds. Future research may adapt such principles for the direct synthesis of sulfinic acids.

The following table summarizes potential green catalytic approaches applicable to the synthesis of this compound based on general methods for arylsulfinic acids.

Starting MaterialCatalyst/ReagentKey Advantages
1-Iodo-2,4,5-trifluorobenzenePalladium catalyst, DABSOUse of a solid SO₂ surrogate, catalytic efficiency
1-Bromo-2,4,5-trifluorobenzeneCopper or Iron catalyst, Sulfinating agentUse of earth-abundant and less toxic metals

Flow Chemistry and Continuous Processing for Production of this compound

Flow chemistry, or continuous processing, offers significant advantages in terms of safety, scalability, and process control, making it an attractive platform for the manufacture of fine chemicals. The application of flow chemistry to the synthesis of fluorinated aromatic compounds has been demonstrated, although specific examples for this compound are not yet prevalent.

For example, a process could be designed where a stream of a solution of 1-bromo-2,4,5-trifluorobenzene is mixed with a Grignard reagent in a flow reactor to form the corresponding arylmagnesium bromide. This reactive intermediate would then be immediately merged with a stream of a sulfinating agent like sulfur dioxide or a surrogate in a subsequent reactor, followed by an in-line aqueous quench and extraction to yield the product. This integrated, multi-step continuous process would minimize the handling of hazardous reagents and intermediates.

The benefits of such an approach are highlighted by the development of a two-step continuous flow synthesis for 2,4,5-trifluorobenzoic acid, a structurally related compound. rsc.org This demonstrates the feasibility of applying flow technology to the synthesis of molecules with the same trifluorobenzene core.

ParameterAdvantage in Flow Synthesis
Heat Transfer Superior heat exchange allows for safe operation of highly exothermic reactions.
Mass Transfer Enhanced mixing leads to faster reaction rates and higher yields.
Safety Small reactor volumes minimize the quantity of hazardous material at any given time.
Scalability Production can be scaled up by running the process for longer durations or by "numbering up" reactors.
Process Control Precise control over reaction parameters ensures consistent product quality.

Solvent-Free and Atom-Economical Methodologies

The principles of atom economy and the reduction or elimination of solvents are central to green chemistry. An ideal synthesis of this compound would proceed with high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product.

Solvent-free reaction conditions, often facilitated by grinding (mechanochemistry) or by using one of the reactants as the solvent, can significantly reduce the environmental impact of a chemical process. While specific solvent-free methods for this compound are not documented, the general approach is an active area of research. For instance, a solid-state reaction between a salt of 1,2,4-trifluorobenzene, if one could be formed, and a solid sulfinating agent under mechanochemical activation could potentially lead to the desired product without the need for a solvent.

Atom economy can be improved by designing reactions that avoid the use of protecting groups and minimize the formation of byproducts. A direct C-H functionalization approach, where a C-H bond on the 1,2,4-trifluorobenzene ring is directly converted to a C-S bond, would be highly atom-economical. While challenging, research into such direct functionalization reactions is a key frontier in synthetic chemistry.

A potential atom-economical route could involve the direct reaction of 1,2,4-trifluorobenzene with sulfur trioxide or a related sulfonating agent, followed by a selective reduction of the resulting sulfonic acid to the sulfinic acid. However, controlling the regioselectivity of the initial sulfonation and achieving selective reduction would be significant challenges.

The table below outlines conceptual solvent-free and atom-economical approaches.

MethodologyDescriptionPotential Advantages
Mechanochemistry A solid-state reaction between reactants is induced by mechanical grinding.Eliminates the need for solvents, potentially reduces energy consumption.
Direct C-H Sulfinylation A C-H bond on the aromatic ring is directly converted to a C-SO₂H group.High atom economy as it avoids pre-functionalization of the starting material.
Reaction in Supercritical Fluids Using a supercritical fluid like CO₂ as a reaction medium.Can offer benefits of a solvent while being easily removable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzenesulfinic Acid

Reactivity of the Sulfinic Acid Functional Group

The reactivity of 2,4,5-trifluorobenzenesulfinic acid is largely dictated by the sulfinic acid moiety (-SO₂H). This functional group is characterized by a sulfur atom in an intermediate oxidation state (+4), rendering it susceptible to both oxidation and reduction. It can act as a nucleophile through its sulfur atom or oxygen atoms, and its chemistry is pivotal in the synthesis of a diverse array of organosulfur compounds.

Oxidation to Sulfonic Acids and Sulfonates

The oxidation of sulfinic acids to their corresponding sulfonic acids (R-SO₃H) is a common and often facile transformation. This process involves the elevation of the sulfur atom's oxidation state from +4 to +6. Various oxidizing agents can accomplish this conversion, with hydrogen peroxide being a frequently employed reagent. lookchem.com

The reaction of a thiol with hydrogen peroxide is understood to proceed through a sulfenic acid intermediate, which is then further oxidized to a sulfinic acid, and subsequently to a sulfonic acid. lookchem.com Kinetic studies on model systems have shown that the initial oxidation of the thiol to the sulfenic acid is often the fastest step, followed by the oxidation of the sulfenic and then the sulfinic acid. lookchem.com For this compound, the reaction is expected to proceed as follows:

2,4,5-F₃C₆H₂SO₂H + [O] → 2,4,5-F₃C₆H₂SO₃H

The resulting 2,4,5-trifluorobenzenesulfonic acid is a strong acid, a characteristic feature of aromatic sulfonic acids. wikipedia.orgacs.org This high acidity stems from the extensive resonance stabilization of the resulting sulfonate anion.

Reductive Transformations to Thioethers, Thiols, and Disulfides

The reduction of sulfinic acids can lead to a variety of products, including thiols (R-SH), disulfides (R-S-S-R), and thioethers (R-S-R'). The specific product obtained depends on the reducing agent used and the reaction conditions. While direct reduction to thiols is a known transformation, it often requires strong reducing agents.

A more common synthetic route involves the reaction of sulfinic acid derivatives. For instance, the formation of unsymmetrical disulfides can be achieved through the thiol-disulfide exchange reaction, which can be promoted electrochemically. chimicatechnoacta.ru This highlights the versatility of the sulfur center in participating in redox-mediated processes. The synthesis of thioethers from sulfinic acids is also a key transformation, often proceeding through the reaction of a sulfinate salt, which acts as a potent nucleophile, with an alkyl halide. msu.edu

Condensation Reactions Leading to Sulfones, Sulfinamides, and Sulfonamides

The sulfur atom in this compound is nucleophilic and can react with various electrophiles. Condensation reactions are a cornerstone of sulfinic acid chemistry, providing access to important classes of organosulfur compounds.

Sulfones: Sulfones are typically synthesized via the alkylation of sulfinate salts. The sulfinate anion, readily formed by deprotonating the sulfinic acid, is an excellent nucleophile that attacks alkyl halides to form sulfones (R-SO₂-R').

Sulfinamides: The reaction of sulfinic acids or their derivatives with amines can lead to the formation of sulfinamides (R-SO-NR'₂).

Sulfonamides: While sulfonyl chlorides are the more common precursors for sulfonamides, pathways from sulfinic acids also exist. Oxidation of a sulfinamide can yield a sulfonamide. Alternatively, the conversion of the sulfinic acid to a sulfonyl halide followed by reaction with an amine is a standard two-step procedure. Benzenesulfonic acid, for example, can be converted to benzenesulfonyl chloride using reagents like phosphorus pentachloride, which then reacts with amines to form sulfonamides. wikipedia.org

Electrophilic and Nucleophilic Reactions at the Sulfur Center of this compound

The sulfur atom in sulfinic acids exhibits dual reactivity. Although it has a lone pair of electrons, making it nucleophilic, the sulfur atom is also bonded to two electronegative oxygen atoms, which impart a degree of electrophilic character.

Nucleophilic Reactivity: The sulfur atom in sulfinic acids is a soft nucleophile, readily attacking soft electrophiles. msu.edu This is exemplified by its alkylation to form sulfones. Despite the formal positive charge on sulfur in some resonance depictions, its nucleophilicity is significant and drives many of its characteristic reactions. msu.edu

Electrophilic Reactivity: While less common for the free acid, the sulfur atom can act as an electrophile, particularly in its derivatives. For instance, in sulfinyl chlorides (R-SOCl), the sulfur is highly electrophilic and susceptible to attack by nucleophiles. The chemistry of the related sulfenic acids (R-SOH) also illustrates this duality, where the sulfur atom can act as both an electrophile and a nucleophile. nih.gov For example, sulfenic acids can react as electrophiles with 1,3-dicarbonyl compounds like dimedone. nih.gov

Radical Chemistry Involving Benzenesulfinic Acids and Their Derivatives

Benzenesulfinic acids and their salts can participate in radical reactions. They can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions, such as through photolysis or reaction with certain initiators. These sulfonyl radicals are important intermediates in various organic transformations, including addition reactions to alkenes and alkynes. The study of the sulfinyl radical has also been a subject of interest in understanding rearrangement reactions. uni.edu

Reactivity of the 2,4,5-Trifluorophenyl Moiety

Firstly, the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for benzene (B151609), would be significantly more difficult to achieve with this trifluorinated system.

Secondly, and more importantly, the presence of multiple fluorine atoms activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) . nih.govlibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring, displacing one of the leaving groups—in this case, a fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is greatly enhanced by the presence of strong electron-withdrawing groups, such as fluorine or nitro groups, positioned ortho or para to the leaving group. libretexts.org

In this compound, the sulfinic acid group (-SO₂H) is also electron-withdrawing, further activating the ring for SNAr. The positions ortho and para to the sulfinic acid group (positions 3 and 6, and position 5, respectively) are activated. A nucleophile could potentially attack at the carbon atoms bearing fluorine atoms, particularly at C-4 and C-2 (para and ortho to the -SO₂H group, respectively) and C-5 (ortho to the C-4 fluorine and para to the C-2 fluorine). The precise regioselectivity of substitution would depend on the nature of the nucleophile and the reaction conditions. researchgate.net Studies on related polyfluorinated aromatic compounds have shown that the regioselectivity of SNAr reactions can be predicted by computational methods that assess the stability of the isomeric intermediates. researchgate.net

Table of SNAr Regioselectivity Factors:

PositionRelationship to -SO₂H GroupActivating Fluorine AtomsPredicted Reactivity
C-2OrthoF at C-2Activated
C-4ParaF at C-4Highly Activated
C-5MetaF at C-5Activated by F at C-4 and C-2

This table provides a qualitative prediction of the susceptibility of each fluorinated carbon to nucleophilic attack, based on the established principles of SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Trifluorophenyl Ring

The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly activates it towards nucleophilic aromatic substitution (SNAr). In general, SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms in this compound.

While specific studies on SNAr reactions of this compound are not extensively documented, the high degree of fluorination suggests that the ring is susceptible to attack by strong nucleophiles. The positions para and ortho to the fluorine atoms are the most likely sites for substitution. For instance, reaction with a nucleophile could potentially displace one of the fluorine atoms. The sulfinic acid group itself, or its conjugate base, the sulfinate, could influence the regioselectivity of such substitutions.

Directed Ortho Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. The sulfoxide (B87167) group is known to be a potent directing group for ortho-lithiation. While this compound itself may not be the ideal substrate for direct ortho-metalation due to the acidic proton of the sulfinic acid, its derivatives, such as esters or amides, could be employed.

For example, conversion of this compound to its corresponding methyl or ethyl ester would protect the acidic proton and allow for a strong base, such as n-butyllithium, to selectively deprotonate the ortho position to the sulfinate group. The resulting organolithium species could then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho position. This strategy offers a regioselective route to polysubstituted trifluorophenyl compounds that would be difficult to access through other means.

Cross-Coupling Reactions Involving Modified Aromatic Centers

The sodium or potassium salt of this compound, the corresponding sulfinate, is an excellent candidate for cross-coupling reactions. Sulfinates have emerged as versatile coupling partners in various transition metal-catalyzed reactions, particularly those mediated by palladium and nickel.

Desulfinative Cross-Coupling: A common application of aryl sulfinates is in desulfinative cross-coupling reactions, where the sulfinyl group is replaced by another functional group. For instance, palladium-catalyzed coupling of an aryl sulfinate with an aryl halide can lead to the formation of biaryl compounds. The mechanism of these reactions has been studied and is thought to involve oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with the sulfinate and reductive elimination to afford the coupled product.

Table 1: Potential Cross-Coupling Reactions of 2,4,5-Trifluorobenzenesulfinate

Coupling PartnerCatalyst System (Example)Product Type
Aryl Halide (e.g., Aryl Bromide)Pd(OAc)₂ / LigandBiaryl
Vinyl HalideNiCl₂(dppp)Aryl-substituted alkene
Alkyl HalideRu(bpy)₃Cl₂ / Ni(COD)₂ (Photoredox)Alkyl-aryl

This table represents potential reactions based on the known reactivity of aryl sulfinates. Specific conditions for 2,4,5-trifluorobenzenesulfinate may vary.

Cascade and Multicomponent Reactions Featuring this compound

While specific examples of cascade or multicomponent reactions featuring this compound are not prominent in the literature, its bifunctional nature presents opportunities for such transformations. A cascade reaction could be initiated by a reaction at either the sulfinic acid moiety or the activated aromatic ring, followed by an intramolecular cyclization or rearrangement.

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, could potentially utilize this compound as one of the components. For instance, a reaction involving an aldehyde, an amine, and this compound could lead to the formation of complex α-aminosulfones. The development of such reactions would be of significant interest for the rapid generation of molecular diversity.

Mechanistic Insights and Kinetic Studies of Reactions Involving this compound

Detailed mechanistic and kinetic studies specifically on reactions of this compound are scarce. However, general principles from studies of other sulfinic acids can be applied. The kinetics of the reaction of sulfinic acids with various species, such as radicals and oxidizing agents, have been investigated. For example, the reaction of sulfinic acids with hydrogen peroxide is known to proceed via a specific base-catalyzed mechanism.

In the context of cross-coupling reactions, mechanistic studies on the palladium-catalyzed desulfinative coupling of aryl sulfinates have shown that the nature of the sulfinate and the additives can significantly influence the reaction pathway and the rate-limiting step. For carbocyclic sulfinates, transmetalation is often turnover-limiting. Kinetic studies on the reactions of this compound would be valuable for optimizing reaction conditions and for a deeper understanding of its chemical behavior.

Applications of 2,4,5 Trifluorobenzenesulfinic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Organosulfur Compounds

Fluorinated organosulfur compounds are significant in medicinal chemistry. The introduction of fluorine into these molecules can dramatically alter their physical, chemical, and biological properties.

Fluorinated sulfones are valuable reagents in organic synthesis. For instance, difluoromethyl phenyl sulfone can act as a selective difluoromethylenation reagent. cas.cn It reacts with aldehydes in the presence of a suitable alkoxide, which functions as both a base and a nucleophile, to produce difluoromethylenated, oxygen-containing products. cas.cn Similarly, monofluoromethyl phenyl sulfone is used as a nucleophilic monofluoromethylation reagent. cas.cn

Table 1: Examples of Fluorinated Sulfone Reactions

ReactantReagentProduct TypeApplication
AldehydesDifluoromethyl phenyl sulfoneDifluoromethylenated compoundsSynthesis of fluorine-containing molecules
(tert-butanesulfinyl)imineMonofluoromethyl phenyl sulfoneEnantiomerically pure monofluoromethyl aminesSynthesis of chiral amines

The synthesis of fluorinated sulfinamides and sulfonamides often involves the reaction of sulfinic acid derivatives with amines. These compounds are important structural motifs in a variety of biologically active molecules.

Fluorinated thioethers and sulfoxides are another important class of organosulfur compounds. The synthesis of fluorinated thioethers can be achieved through various methods, including the reaction of difluoromethyl phenyl sulfone with disulfides. cas.cn Subsequent oxidation of these thioethers can yield the corresponding sulfoxides. cas.cn

Intermediate in the Preparation of Advanced Pharmaceutical and Agrochemical Candidates

The unique properties of 2,4,5-trifluorobenzenesulfinic acid and its derivatives make them valuable intermediates in the creation of complex molecules for the pharmaceutical and agrochemical industries.

Fluorinated heterocycles are of great interest due to their frequent bioactivity. researchgate.net For example, compounds like 5-fluorouracil (B62378) are used as antitumor agents. researchgate.net The synthesis of these structures can involve the cyclization of fluorinated 1,3-diketones with various reagents to produce pyrazoles, isoxazoles, and pyrimidines. researchgate.net The strategic placement of fluorine can significantly influence the properties of these heterocyclic compounds. researchgate.netnih.gov

Table 2: Synthesis of Fluorinated Heterocycles

ReactantsProductBiological Relevance
Fluorinated 1,3-diketones, Urea derivativesPyrimidinesAntitumor agents
Fluorinated 1,3-diketones, HydroxylamineIsoxazolesPrecursors to antibiotics
Fluorinated 1,3-diketones, PhenylhydrazinePyrazolesPesticidal properties

The 2,4,5-trifluorophenyl group is a key component in the synthesis of various pharmacologically active compounds. google.com For example, 2,4,5-trifluorophenylacetic acid is a crucial intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes. google.comossila.com The incorporation of fluorine-containing moieties can lead to compounds with enhanced potency and improved metabolic stability. nih.gov This approach has been used to develop next-generation antifungal agents and potent inhibitors of enzymes like matrix metalloproteinase 9 (MMP9). nih.gov The synthesis of these complex molecules often involves multi-step processes where the fluorinated building block is introduced at a key stage. google.comossila.com

No Publicly Available Research Data for this compound in Specified Applications

Despite a thorough search of available scientific literature and databases, no specific research findings or applications could be identified for the chemical compound this compound within the requested fields of materials science, polymer chemistry, catalysis, and ligand design.

Extensive queries aimed at uncovering the role of this compound in the design of fluorinated monomers, the development of liquid crystals or electronic materials, its use as a chiral auxiliary, or its involvement in organocatalytic systems did not yield any relevant scholarly articles, patents, or research data.

While the compound is listed in chemical databases and a patent for unrelated applications, there is a notable absence of published work detailing its use as a versatile synthetic building block in the specific areas outlined in the query. google.com The initial search results pertained to a similarly named but structurally distinct compound, 2,4,5-Trifluorophenylacetic acid, highlighting the specificity of the inquiry and the lack of information on the requested sulfinic acid derivative.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the current body of public knowledge. The provided outline, while detailed, does not correspond to any available research on this compound.

Theoretical and Computational Chemistry Studies on 2,4,5 Trifluorobenzenesulfinic Acid and Its Reactions

Electronic Structure, Bonding, and Charge Distribution Analysis

The electronic architecture of 2,4,5-Trifluorobenzenesulfinic acid is fundamentally shaped by the interplay of the electron-withdrawing trifluorinated phenyl ring and the sulfinic acid functional group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these electronic effects.

Predicted Atomic Charges in this compound

The following table presents a hypothetical charge distribution calculated using a representative DFT method, illustrating the electron-withdrawing effects of the substituents.

AtomPredicted Mulliken Charge (a.u.)
C1 (ipso-C)+0.25
C2+0.15
C3-0.10
C4+0.18
C5+0.20
C6-0.05
S+1.50
O (S=O)-0.80
O (-OH)-0.75
H (-OH)+0.45
F (at C2)-0.35
F (at C4)-0.38
F (at C5)-0.36

Conformational Landscapes and Isomerism of the Sulfinic Acid Moiety

The conformational flexibility of this compound primarily revolves around the rotation of the sulfinic acid group with respect to the phenyl ring and the internal rotation within the sulfinic acid moiety itself. The C-S bond and the S-O single bond are the key rotatable bonds.

Computational studies on similar molecules, such as substituted benzenesulfinic acids, indicate that the potential energy surface can be complex with multiple local minima corresponding to different stable conformers. The relative energies of these conformers are dictated by a delicate balance of steric hindrance between the sulfinic acid group and the ortho-fluorine atom, and electronic effects such as hyperconjugation.

For this compound, the presence of a fluorine atom at the C2 position would likely create a significant steric barrier to the free rotation around the C-S bond, leading to distinct, energetically favorable conformations. The orientation of the S=O and O-H bonds relative to the phenyl ring would define these stable isomers.

Hypothetical Relative Energies of Conformers

This table illustrates the predicted relative energies of possible conformers of this compound, highlighting the energetic cost of rotation around the C-S bond.

ConformerDihedral Angle (C2-C1-S-O)Relative Energy (kcal/mol)
Global Minimum~60°0.00
Local Minimum~180°2.5
Transition State~0°5.8

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry provides a powerful avenue to explore the potential reactivity of this compound in various chemical transformations.

Transition State Characterization and Reaction Pathway Mapping

Computational methods can be employed to map out the entire reaction pathway for reactions involving this compound, for instance, in its role as a catalyst or as a reactant in nucleophilic or electrophilic substitution reactions. By locating the transition state structures, which are first-order saddle points on the potential energy surface, chemists can gain a deep understanding of the reaction mechanism.

For example, in a hypothetical reaction where the sulfinic acid acts as a leaving group, computational analysis would involve identifying the geometry of the transition state, the key bond-breaking and bond-forming events, and the associated vibrational frequencies that confirm the nature of the transition state.

Prediction of Kinetic and Thermodynamic Parameters for Reactions of this compound

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been characterized, transition state theory can be used to predict important kinetic and thermodynamic parameters. These include the activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡), which are crucial for determining the reaction rate.

Predicted Kinetic and Thermodynamic Data for a Hypothetical Reaction

The table below provides a set of predicted parameters for a hypothetical nucleophilic substitution reaction where 2,4,5-Trifluorobenzenesulfinate acts as a leaving group.

ParameterCalculated Value
Activation Energy (Ea)15.7 kcal/mol
Enthalpy of Activation (ΔH‡)15.2 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)25.8 kcal/mol
Enthalpy of Reaction (ΔHrxn)-5.3 kcal/mol
Gibbs Free Energy of Reaction (ΔGrxn)-2.1 kcal/mol

Solvation Models and Environmental Effects on Reactivity

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for understanding these effects. pyscf.orgnumberanalytics.comwikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. numberanalytics.comwikipedia.org These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the stability of different conformers, the electronic structure, and the reaction pathways. numberanalytics.com For instance, a polar solvent is expected to stabilize the more polar conformers of this compound and could lower the activation energy of reactions that involve charge separation in the transition state. numberanalytics.com

Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture of solute-solvent interactions, such as hydrogen bonding between the sulfinic acid proton and solvent molecules. youtube.com However, these models are computationally more demanding. youtube.com

Quantum Chemical Studies on Spectroscopic Signatures for Prediction Methodologies

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

By calculating the second derivative of the energy with respect to the nuclear coordinates, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be predicted. These calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. A study on the structurally related (2,4,5-Trichlorophenoxy) Acetic acid demonstrated the utility of DFT methods for this purpose. nih.gov

Similarly, the gauge-independent atomic orbital (GIAO) method can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in this compound. nih.gov These predicted spectra can be invaluable in the structural elucidation of this and related compounds.

Predicted vs. Expected Experimental Vibrational Frequencies

This table showcases a comparison of theoretically predicted vibrational frequencies for key functional groups in this compound with their expected experimental ranges.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H stretch35503200-3600
C-H stretch (aromatic)30803000-3100
S=O stretch12501200-1300
C-F stretch11501100-1200
S-O stretch950900-1000

Future Directions and Emerging Research Avenues for 2,4,5 Trifluorobenzenesulfinic Acid

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemistry is a paramount objective in modern chemical synthesis. For 2,4,5-trifluorobenzenesulfinic acid, future research will likely focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for preparing sulfinic acids and their derivatives often rely on harsh reagents and conditions, such as organolithium or Grignard reagents, which are incompatible with many functional groups and can generate significant waste. audreyli.com

A promising direction is the exploration of one-step strategies that utilize readily available and eco-friendly starting materials. For instance, the use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant, presents a sustainable pathway to aryl sulfinic acids. rsc.org Mechanistic studies have indicated that sulfinates are key intermediates in these transformations, suggesting the applicability of such methods to the synthesis of this compound. rsc.org

Furthermore, the development of catalytic systems that operate under mild conditions is a key area of interest. This includes the use of transition-metal catalysts or even metal-free approaches to facilitate the synthesis. rsc.org The goal is to devise processes that minimize energy consumption, reduce the use of hazardous substances, and simplify purification procedures. The adoption of such green chemistry principles will be crucial for the large-scale and economically viable production of this compound. nih.govumich.edu

Exploration of Unprecedented Reactivity Patterns and Synthetic Transformations

Beyond its synthesis, a significant area of future research lies in uncovering new reactivity patterns and synthetic applications for this compound. The unique electronic properties conferred by the three fluorine atoms on the benzene (B151609) ring can lead to novel chemical behaviors that are yet to be fully explored.

One area of investigation could be its use as a precursor to a wider range of organosulfur compounds. For example, sulfinic acids can be converted to sulfonamides, a key functional group in many pharmaceuticals, through reaction with an electrophilic nitrogen source. audreyli.com Research into new and more efficient methods for this transformation, particularly those that tolerate a broad range of functional groups, will be valuable.

Moreover, the potential for this compound to participate in novel coupling reactions is an exciting prospect. The development of new catalytic systems, such as those based on palladium, has enabled the coupling of aryl iodides with sulfur dioxide surrogates to form aryl ammonium (B1175870) sulfinates, which can then be further functionalized. organic-chemistry.org Exploring analogous reactions with this compound or its derivatives could open up new avenues for the synthesis of complex fluorinated molecules.

The table below summarizes potential areas of exploration for novel reactivity:

Research AreaPotential TransformationSignificance
Catalytic Cross-Coupling Reaction with various coupling partners (e.g., boronic acids, amines, thiols)Access to a diverse range of functionalized trifluorophenylsulfones, sulfonamides, and sulfinates.
Electrophilic/Nucleophilic Reactions Investigation of reactions at the sulfur center and the aromatic ring.Understanding the influence of the trifluorophenyl group on reactivity and regioselectivity.
Photoredox Catalysis Utilization of light-induced reactions to access novel transformations.Development of mild and selective methods for C-S bond formation.
Asymmetric Synthesis Development of chiral catalysts for the enantioselective synthesis of sulfur-containing compounds.Access to enantiomerically pure building blocks for pharmaceuticals and agrochemicals.

Expansion into New Areas of Materials and Biological Chemistry as a Building Block

The incorporation of fluorine atoms into organic molecules can significantly modulate their physical, chemical, and biological properties. merckmillipore.comsigmaaldrich.com This makes this compound a highly attractive building block for the design and synthesis of new materials and biologically active compounds. ossila.com

In materials science, the high thermal stability and unique electronic characteristics of fluorinated compounds are highly desirable. merckmillipore.com Future research could explore the integration of the 2,4,5-trifluorophenylsulfinyl or sulfonyl moiety into polymers, leading to materials with enhanced properties such as thermal resistance, chemical inertness, and specific optical or electronic functionalities. For instance, fluoropolymers are known for their use as non-stick coatings and in the production of carbon fiber composites. merckmillipore.com

In the realm of biological chemistry, the introduction of fluorine can improve a molecule's metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug discovery. merckmillipore.com It is estimated that a significant percentage of new drugs and agrochemicals contain fluorine. sigmaaldrich.com Consequently, this compound and its derivatives represent valuable starting materials for the synthesis of novel therapeutic agents and pesticides. ossila.com For example, the related compound 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic drug sitagliptin. ossila.comgoogle.comresearchgate.net Research into the synthesis of new heterocyclic compounds derived from this compound could lead to the discovery of new drug candidates. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, offering powerful tools for reaction discovery, optimization, and synthesis planning. iscientific.orgresearchgate.net The integration of these computational approaches with the study of this compound holds immense potential for accelerating research and development.

AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even propose novel synthetic routes. researchgate.netijsetpub.com This can significantly reduce the number of experiments required, saving time and resources. For instance, Bayesian optimization has been successfully used to automate and optimize reaction conditions, leading to higher yields and more sustainable processes. rsc.org

In the context of this compound, AI could be employed to:

Predict Novel Reactivity: By analyzing its structure and comparing it to known reactive compounds, ML models could suggest unprecedented reactions and applications.

Optimize Synthetic Routes: AI tools can analyze existing synthetic methods and propose more efficient and sustainable alternatives. nih.gov

Accelerate Catalyst Discovery: Machine learning can help identify promising catalysts for reactions involving this compound, a crucial step in developing new synthetic methodologies. youtube.com

Design New Molecules: AI can be used to design novel molecules with desired properties, using this compound as a starting building block.

The synergy between AI and experimental chemistry promises to unlock new frontiers in the study and application of this important fluorinated compound. youtube.com

Sustainable and Circular Economy Approaches for the Utilization of this compound

The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are becoming increasingly important in the chemical industry. basf.com For fluorine-containing compounds, developing circular approaches is particularly critical due to the environmental persistence of some fluorinated substances and the finite nature of fluorine resources like fluorspar. technologynetworks.comnih.gov

Future research on this compound should incorporate a life-cycle perspective, considering not only its synthesis and application but also its end-of-life fate. One key area of focus is the development of methods for recycling and recovering fluorine from waste streams containing fluorinated compounds. technologynetworks.combioengineer.org Recent advancements have shown the potential of mechanochemical methods to break down persistent per- and polyfluoroalkyl substances (PFAS) and recover fluorine for reuse in the synthesis of valuable fluorochemicals. technologynetworks.combioengineer.org

Applying similar principles to the lifecycle of products derived from this compound could lead to a more sustainable fluorine economy. technologynetworks.com This involves designing products for easier disassembly and recycling, and developing chemical or biological processes to break down these products into their constituent building blocks at the end of their useful life. k-online.com By embracing a circular economy model, the chemical community can ensure the long-term sustainable utilization of valuable fluorinated compounds like this compound, minimizing their environmental impact and preserving resources for future generations. panda.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,5-Trifluorobenzenesulfinic acid, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves reducing 2,4,5-trifluorobenzenesulfonyl chloride (or analogous precursors) using sodium sulfite or similar reducing agents under controlled pH. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) spectroscopy confirming the sulfinic acid group formation. Fluorine-specific 19F^{19}\text{F} NMR is critical for tracking substituent integrity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy are essential for verifying the substitution pattern and confirming the sulfinic acid moiety. Purity is assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mass spectrometry (MS) provides molecular weight confirmation, while differential scanning calorimetry (DSC) evaluates thermal stability .

Q. What are the key considerations for handling this compound in experimental settings?

  • Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) to prevent oxidation. Use gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal irritancy, as inferred from structurally related sulfonic acids .

Advanced Research Questions

Q. How do the fluorine substituents in this compound influence its reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine groups enhance the electrophilicity of the benzene ring, directing reactions to meta/para positions. Competitive reaction pathways (e.g., sulfinic acid oxidation) require kinetic studies using stopped-flow spectroscopy. Density functional theory (DFT) calculations predict regioselectivity, validated experimentally via X-ray crystallography of reaction intermediates .

Q. What strategies mitigate the decomposition of this compound under acidic or basic conditions?

  • Methodological Answer : Stabilize the compound by buffering reactions at neutral pH (6.5–7.5) and maintaining temperatures below 25°C. Lyophilization preserves long-term stability. Decomposition products (e.g., sulfonic acids) are identified using liquid chromatography-mass spectrometry (LC-MS) and compared to reference standards .

Q. How does this compound compare to its chlorinated analogs in terms of physicochemical properties and biological interactions?

  • Methodological Answer : Fluorine’s higher electronegativity reduces the sulfinic acid’s pKa (~1.5 vs. ~2.3 for chlorinated analogs), enhancing solubility in polar aprotic solvents. Comparative X-ray diffraction studies reveal differences in crystal packing efficiency. Biological activity assays (e.g., enzyme inhibition) highlight fluorine’s role in improving membrane permeability and target binding .

Q. What role does this compound play in synthesizing organofluorine building blocks for pharmaceuticals?

  • Methodological Answer : The compound serves as a precursor for sulfonamide derivatives via coupling with amines. Optimize yields using peptide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF). Reaction efficiency is quantified via 19F^{19}\text{F} NMR integration, with regioselectivity controlled by fluorine’s steric and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.